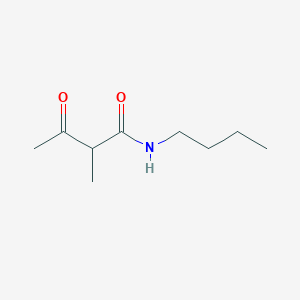
N-butyl-2-methyl-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-methyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-butyl-2-methyl-3-oxobutanamide can be synthesized through the reaction of diketene with butylamine. The reaction typically involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as dichloromethane or toluene.
Addition of Reagents: Diketene is added dropwise to a solution of butylamine at a controlled temperature, usually around 0-5°C.
Reaction Progress: The mixture is stirred for several hours to ensure complete reaction.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-2-methyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-butyl-2-methyl-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of N-butyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes. The carbonyl group in the amide can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-3-oxobutanamide
- N-ethyl-3-oxobutanamide
- N-propyl-3-oxobutanamide
Uniqueness
N-butyl-2-methyl-3-oxobutanamide is unique due to its specific butyl and methyl substituents, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the butyl group provides increased hydrophobicity, potentially enhancing its binding affinity to hydrophobic pockets in enzymes.
Propiedades
Número CAS |
90033-06-0 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
N-butyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-5-6-10-9(12)7(2)8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |
Clave InChI |
ROFSYGUUSWHYNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


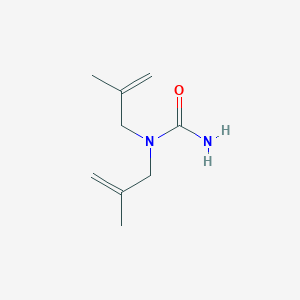

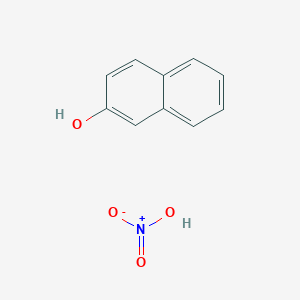
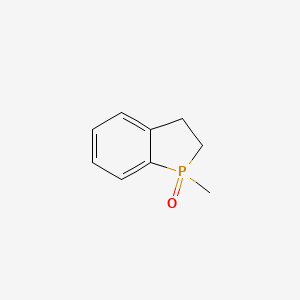
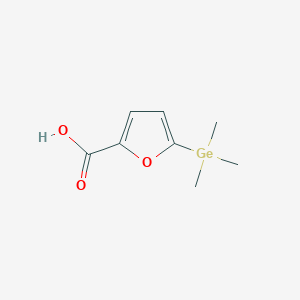
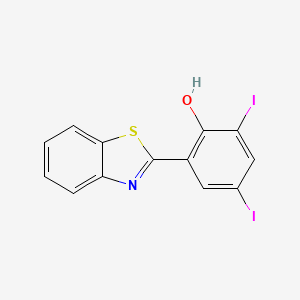

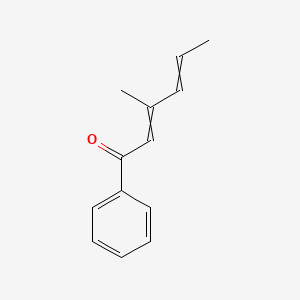
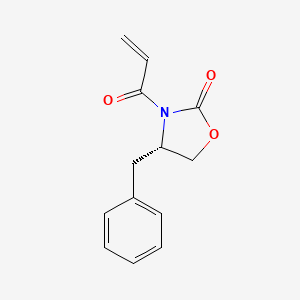
methanone](/img/structure/B14369092.png)
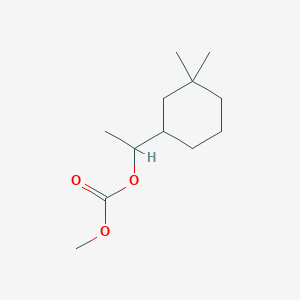
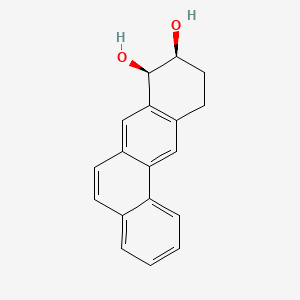
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
